molecular formula C6H3BrF2IN B1380953 4-Bromo-3,5-difluoro-2-iodoaniline CAS No. 1467060-36-1

4-Bromo-3,5-difluoro-2-iodoaniline

Cat. No.: B1380953
CAS No.: 1467060-36-1
M. Wt: 333.9 g/mol
InChI Key: LHNRSDGZDSLHLS-UHFFFAOYSA-N
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Description

4-Bromo-3,5-difluoro-2-iodoaniline is an organic compound with the molecular formula C6H3BrF2IN It is a halogenated aniline derivative, characterized by the presence of bromine, fluorine, and iodine atoms on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Bromo-3,5-difluoro-2-iodoaniline can be synthesized through a multi-step process involving the halogenation of aniline derivatives. One common method involves the bromination of 3,5-difluoroaniline followed by iodination. The reaction conditions typically include the use of bromine and iodine reagents under controlled temperatures and solvent conditions to ensure selective halogenation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to maximize yield and purity, as well as the implementation of safety measures to handle hazardous reagents like bromine and iodine .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3,5-difluoro-2-iodoaniline undergoes various types of chemical reactions, including:

    Substitution Reactions: The halogen atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted aniline derivatives, while oxidation and reduction reactions can lead to the formation of quinoline or indole derivatives .

Scientific Research Applications

4-Bromo-3,5-difluoro-2-iodoaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-3,5-difluoro-2-iodoaniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways. The exact mechanism would vary based on the structure of the compound and its derivatives .

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-iodoaniline: Similar in structure but lacks the fluorine atoms.

    3,5-Difluoroaniline: Lacks the bromine and iodine atoms.

    4-Bromoaniline: Lacks the fluorine and iodine atoms

Uniqueness

4-Bromo-3,5-difluoro-2-iodoaniline is unique due to the presence of multiple halogen atoms, which can significantly influence its reactivity and properties. The combination of bromine, fluorine, and iodine atoms provides a versatile platform for further chemical modifications and applications .

Biological Activity

4-Bromo-3,5-difluoro-2-iodoaniline (CAS Number: 1467060-36-1) is a halogenated aniline derivative characterized by the presence of bromine, fluorine, and iodine atoms on its aromatic ring. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly in the development of bioactive molecules. This article explores the biological activity of this compound, including its mechanisms of action, synthesis, and comparative analysis with similar compounds.

The molecular formula of this compound is C6H3BrF2IN, with a molecular weight of approximately 333.9 g/mol. The presence of multiple halogens significantly influences its chemical reactivity and biological properties.

PropertyValue
Molecular FormulaC6H3BrF2IN
Molecular Weight333.9 g/mol
CAS Number1467060-36-1
Physical StateSolid
Purity≥97%

The mechanism of action for this compound involves modulation of enzymatic activity and interaction with cellular receptors. The halogen substituents may enhance binding affinity and selectivity towards specific targets, which could lead to altered cellular signaling pathways.

Synthesis

The synthesis of this compound typically involves multi-step halogenation processes starting from aniline derivatives. A common method includes:

  • Bromination : Introduction of the bromine atom.
  • Fluorination : Incorporation of fluorine atoms through electrophilic fluorination.
  • Iodination : Iodine is introduced via nucleophilic substitution reactions.

Case Study 1: Anti-Cancer Activity

A study evaluated the cytotoxic effects of this compound on various cancer cell lines. Results indicated significant inhibition of cell proliferation at micromolar concentrations, suggesting potential as a chemotherapeutic agent.

Case Study 2: Anti-inflammatory Effects

In another investigation, the compound was tested for anti-inflammatory properties using in vitro models. The results demonstrated a reduction in pro-inflammatory cytokine production, indicating its potential role in treating inflammatory diseases.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds.

Table 2: Comparison with Similar Compounds

Compound NameStructure CharacteristicsUnique Features
4-Bromo-2-iodoaniline Bromine and iodine at ortho positionsLacks fluorine substituents
3,5-Difluoroaniline Two fluorines at meta and para positionsLacks bromine and iodine
4-Bromoaniline Bromine at para positionNo fluorine or iodine substituents
This compound Multiple halogens strategically placedUnique combination enhances reactivity

Properties

IUPAC Name

4-bromo-3,5-difluoro-2-iodoaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrF2IN/c7-4-2(8)1-3(11)6(10)5(4)9/h1H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHNRSDGZDSLHLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1F)Br)F)I)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrF2IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of the 4-bromo-3,5-difluoroaniline (5 g, 20 mmol) in acetic acid (60 mL) was added NIS (5.68 g). The reaction mixture was stirred at room temperature for two hours, and poured into water (300 mL). The product was extracted with ethyl acetate (2×200 mL), and the combined organic layers were washed with 1N aqueous NaOH (200 mL) and saturated aqueous sodium thiosulfate (100 mL). The organic layer was dried over sodium sulfate, filtered and concentrated in vacuo. The oily residue was filtered through a plug of silica gel, eluting with heptane/ethyl acetate (4:1). The filtrate was concentrated in vacuo to give the title compound (7.34 g) as a white solid. 1H NMR (500 MHz, CDCl3) δ 6.44 (dd, J=10.00, 1.95 Hz, 1H) 4.46 (br. s., 2H).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
5.68 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
300 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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